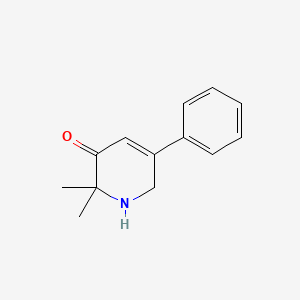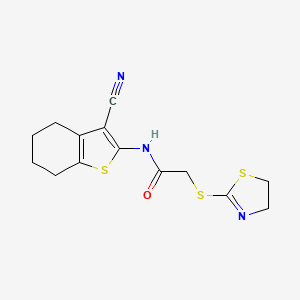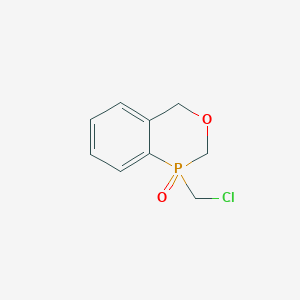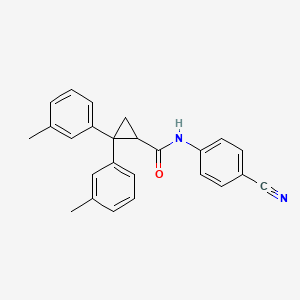
2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone: is an organic compound belonging to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone functional group. This particular compound is characterized by the presence of two methyl groups at the 2-position, a phenyl group at the 5-position, and a partially saturated pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2-dimethyl-3-oxobutanoic acid and aniline in the presence of a dehydrating agent can lead to the formation of the desired pyridinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: 2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine: A reduced form of the compound with a hydroxyl group.
2,2-dimethyl-5-phenylpyridine: A fully aromatic analog without the ketone group.
2,2-dimethyl-5-phenyl-1,6-dihydro-4(2H)-pyridinone: An isomer with the ketone group at a different position.
Uniqueness
2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone is unique due to its specific substitution pattern and the presence of both aromatic and partially saturated regions in its structure
Properties
CAS No. |
339304-11-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6,6-dimethyl-3-phenyl-1,2-dihydropyridin-5-one |
InChI |
InChI=1S/C13H15NO/c1-13(2)12(15)8-11(9-14-13)10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3 |
InChI Key |
AODSARSARRSARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=C(CN1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11533045.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-tert-butylphenoxy)acetohydrazide](/img/structure/B11533053.png)
![Benzene-1,4-diamine, N,N-dimethyl-N'-[2-(2,4,6-trinitrophenyl)ethyl]-](/img/structure/B11533067.png)


![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533081.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11533098.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11533107.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)

![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11533145.png)
![(2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11533153.png)
